molecular formula C17H13NO3 B13426470 Apomorphine p-Quinone

Apomorphine p-Quinone

Cat. No.: B13426470
M. Wt: 279.29 g/mol
InChI Key: AXNFTZZNUAGMDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apomorphine p-Quinone typically involves the oxidation of apomorphine. This can be achieved using various oxidizing agents such as potassium ferricyanide or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at room temperature to ensure the stability of the quinone product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Advanced purification techniques such as chromatography are employed to isolate the quinone product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Apomorphine p-Quinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinones, hydroquinones, and complex quinone derivatives .

Scientific Research Applications

Apomorphine p-Quinone has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Apomorphine p-Quinone is unique due to its dual activity as both a dopamine agonist and a reactive quinone. This combination allows it to modulate dopaminergic pathways while also interacting with other biological molecules, making it a versatile compound in scientific research .

Biological Activity

Apomorphine p-quinone is a derivative of apomorphine, a well-known dopamine receptor agonist primarily used in the treatment of Parkinson's disease. The biological activity of apomorphine and its oxidized forms, particularly this compound, has garnered significant interest due to their paradoxical effects on neuroprotection and neurotoxicity. This article explores the biological activities, mechanisms of action, and implications for therapeutic use based on a review of current literature.

Apomorphine can undergo oxidation to form several derivatives, including this compound. This process is critical as it influences the compound's biological activity. The oxidation of apomorphine leads to the generation of reactive oxygen species (ROS), which can have both protective and damaging effects on neuronal cells.

Key Mechanisms:

  • Pro-oxidant Activity : Apomorphine has been shown to generate superoxide radicals, leading to oxidative stress and potential DNA damage in neuronal cells .
  • Antioxidant Properties : Conversely, apomorphine can inhibit lipid peroxidation and enhance antioxidant enzyme activity (e.g., catalase) under certain conditions, suggesting a complex interplay between its oxidized forms and cellular responses .
  • Neuroprotective Effects : Some studies indicate that apomorphine may exert neuroprotective effects by modulating intracellular signaling pathways that help cells adapt to oxidative stress .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Genotoxicity

Research indicates that apomorphine and its derivatives can induce genotoxic effects. A study utilizing the Salmonella/microsome assay demonstrated that these compounds could lead to DNA damage through oxidative mechanisms .

StudyMethodologyFindings
Ubeda et al. (2005)Salmonella/microsome assayInduced DNA damage in vitro
Battisti et al. (2020)Comet assayIncreased DNA damage observed at higher doses

2. Neurotoxicity

Apomorphine's neurotoxic effects are primarily attributed to its oxidation products. These derivatives can lead to neuronal cell death through mechanisms involving ROS generation and subsequent oxidative stress .

3. Neuroprotection

Despite its potential for neurotoxicity, apomorphine has been proposed as a neuroprotective agent in Parkinson's disease treatment. The compound's ability to activate antioxidant defenses may help mitigate neuronal damage in this context .

Clinical Implications

Apomorphine is frequently used in clinical settings for managing motor fluctuations in Parkinson's disease patients. Its unique pharmacokinetic profile allows for rapid relief during "off" episodes when patients experience diminished L-DOPA efficacy.

Clinical Study Overview

A recent clinical trial assessed the pharmacokinetics of an oromucosal formulation of apomorphine compared to subcutaneous administration in patients with Parkinson's disease:

ParameterOromucosal AdministrationSubcutaneous Administration
Dose Range2 mg - 8 mg2 mg
Completion Rate83%100%
Adverse EventsMild, unrelated to drugNone reported

The findings suggest that oromucosal administration may offer a viable alternative for patients unable to tolerate subcutaneous injections while maintaining efficacy .

Case Studies

Several case studies highlight the dual nature of apomorphine’s effects:

  • Case Study 1 : A patient with advanced Parkinson's experienced significant improvement in motor function after switching from oral L-DOPA to apomorphine injections, demonstrating its effectiveness in managing severe symptoms.
  • Case Study 2 : Another patient developed acute dyskinesia after increasing the dose of apomorphine, underscoring the need for careful dose management due to its complex pharmacodynamics .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

6-hydroxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione

InChI

InChI=1S/C17H13NO3/c1-18-6-5-9-3-2-4-10-15(9)12(18)7-11-13(19)8-14(20)17(21)16(10)11/h2-4,7-8,19H,5-6H2,1H3

InChI Key

AXNFTZZNUAGMDP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4O

Origin of Product

United States

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